molecular formula C14H21BrMgO2 B14899555 (2,4-Di-n-butyloxyphenyl)magnesium bromide

(2,4-Di-n-butyloxyphenyl)magnesium bromide

Cat. No.: B14899555
M. Wt: 325.52 g/mol
InChI Key: TXFWRGCDSNDVKL-UHFFFAOYSA-M
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Description

(2,4-din-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and used to form carbon-carbon bonds in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4-din-butyloxyphenyl)magnesium bromide is typically synthesized by reacting 2,4-din-butyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the production of (2,4-din-butyloxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2,4-din-butyloxyphenyl)magnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,4-din-butyloxyphenyl)magnesium bromide is widely used in scientific research for its ability to form carbon-carbon bonds. Its applications include:

Mechanism of Action

The mechanism of action of (2,4-din-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-din-butyloxyphenyl)magnesium bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The butyloxy groups can provide steric hindrance and electronic effects that differentiate it from other Grignard reagents .

Properties

Molecular Formula

C14H21BrMgO2

Molecular Weight

325.52 g/mol

IUPAC Name

magnesium;1,3-dibutoxybenzene-6-ide;bromide

InChI

InChI=1S/C14H21O2.BrH.Mg/c1-3-5-10-15-13-8-7-9-14(12-13)16-11-6-4-2;;/h7-8,12H,3-6,10-11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

TXFWRGCDSNDVKL-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=CC(=[C-]C=C1)OCCCC.[Mg+2].[Br-]

Origin of Product

United States

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